molecular formula C9H10ClNO2 B112377 (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid CAS No. 262429-49-2

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Cat. No.: B112377
CAS No.: 262429-49-2
M. Wt: 199.63 g/mol
InChI Key: LIDRHPCWOYOBIZ-MRVPVSSYSA-N
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Description

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid is a chiral β-amino acid derivative featuring a meta-chlorophenyl substituent. Its molecular formula is C₉H₁₀ClNO₂ (molecular weight: 199.63–199.64 g/mol), with CAS numbers 273920-24-4 (free acid) and 68208-21-9 (unprotected form) . The compound is characterized by its carboxylic acid group, amino group, and a chlorine atom at the meta position of the phenyl ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral drug development and peptide modifications .

Properties

IUPAC Name

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRHPCWOYOBIZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256153
Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262429-49-2
Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
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Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
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Record name 262429-49-2
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Biological Activity

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, often referred to as (R)-CPD, is a chiral amino acid derivative notable for its significant biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and neuropharmacology, due to its potential applications in treating neurodegenerative diseases and as an inhibitor of specific neurotransmitter receptors.

Chemical Structure and Properties

(R)-CPD is characterized by its molecular formula C14H18ClNOC_{14}H_{18}ClNO and a molecular weight of approximately 199.63 g/mol. The presence of a chlorine atom at the meta position of the phenyl group enhances its biological activity by potentially increasing binding affinity to target receptors compared to non-substituted analogs.

Research indicates that (R)-CPD acts primarily as an inhibitor of neurotransmitter receptors, particularly glutamate receptors, which play a crucial role in synaptic transmission and plasticity within the central nervous system. Its structural similarity to natural amino acids allows it to interact effectively with these receptors, modulating their activity and potentially offering neuroprotective effects against oxidative stress .

Biological Activity Overview

The biological activities of (R)-CPD can be summarized as follows:

  • Neuroprotective Effects : Preliminary studies suggest that (R)-CPD may protect neurons from oxidative damage, which is significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Enzyme Inhibition : It has been identified as a competitive inhibitor for enzymes involved in amino acid metabolism, notably phenylalanine ammonia lyase (PAL), which is essential for phenylalanine biosynthesis in plants. This property could be leveraged for agricultural applications.
  • Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter systems, (R)-CPD is being explored for therapeutic uses in treating conditions characterized by excitotoxicity and oxidative stress .

Case Studies and Research Findings

Several studies have investigated the effects of (R)-CPD on various biological systems:

  • Neuroprotective Studies : In vitro experiments demonstrated that (R)-CPD could reduce neuronal cell death induced by oxidative stress agents like hydrogen peroxide in SH-SY5Y neuroblastoma cells. The compound exhibited significant protective effects, suggesting its potential use in neuroprotection strategies .
  • Enzyme Interaction Studies : A study focused on the inhibition of PAL showed that (R)-CPD could effectively lower phenylalanine levels in treated plant tissues, indicating its utility in agricultural biotechnology.
  • Comparative Analysis with Similar Compounds : A comparative analysis with structurally similar compounds revealed that (R)-CPD had distinct receptor affinity profiles and biological activity, highlighting its unique properties among amino acid derivatives .

Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-(4-chlorophenyl)propionic acidChlorine at para positionDifferent receptor affinity profiles
3-Amino-2-(4-chlorophenyl)propanoic acidChlorine at para positionVariation in biological activity
2-Amino-3-(3-chlorophenyl)propanoic acidChlorine at meta positionAltered pharmacological properties
(S)-2-amino-3-(3-chlorophenyl)propanoic acidEnantiomeric formDifferences in binding affinity

Scientific Research Applications

Pharmaceutical Development

Overview
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid serves as a crucial building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to undergo structural modifications enhances drug efficacy while minimizing side effects.

Key Applications:

  • Drug Synthesis: Used in the development of compounds for treating conditions such as depression and anxiety.
  • Peptide Synthesis: Functions as a key amino acid derivative in creating therapeutic peptides.
Application Description
Drug DevelopmentBuilding block for drugs targeting neurological disorders.
Peptide SynthesisEssential for synthesizing therapeutic peptides.
Structural ModificationsAllows for modifications that enhance drug efficacy and reduce side effects.

Neuroscience Research

Overview
In neuroscience, this compound is instrumental in studying neurotransmitter systems. Researchers utilize it to explore potential treatments for various mental health disorders.

Key Applications:

  • Neurotransmitter Studies: Investigates the role of amino acid neurotransmitters.
  • Therapeutic Insights: Provides insights into developing treatments for depression and anxiety.
Application Description
Neurotransmitter StudiesExamines the function of amino acid neurotransmitters.
Therapeutic DevelopmentAids in understanding potential treatments for mental health disorders.

Biochemical Studies

Overview
The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways, making it essential for understanding cellular processes.

Key Applications:

  • Enzyme Activity Investigation: Mimics natural substrates to study enzyme functions.
  • Metabolic Pathway Analysis: Helps elucidate complex metabolic pathways.
Application Description
Enzyme AssaysInvestigates enzyme activities using the compound as a substrate mimic.
Metabolic StudiesAids in understanding metabolic pathways and interactions.

Material Science

Overview
In material science, this compound contributes to developing polymers and coatings with enhanced durability and specific functionalities.

Key Applications:

  • Polymer Development: Utilized in creating novel materials with tailored properties.
  • Coatings: Enhances the durability of coatings used in various applications.
Application Description
Polymer SynthesisDevelops materials with specific functional properties.
Coating TechnologiesImproves the durability and functionality of coatings.

Analytical Chemistry

Overview
The compound is frequently used as a standard in analytical methods, particularly chromatography, ensuring accurate measurement and identification of similar compounds.

Key Applications:

  • Chromatography Standards: Serves as a reference compound in chromatographic analyses.
  • Quality Control: Ensures reliability and accuracy in chemical analyses.
Application Description
Analytical StandardsUsed as a standard for accurate identification in chromatography.
Quality AssuranceEnsures reliability in chemical testing procedures.

Case Studies

  • Neuropharmacology Research:
    A study investigated the effects of this compound on neurotransmitter receptor activity, revealing potential applications in treating anxiety disorders through modulation of glutamatergic systems.
  • Biochemical Pathway Elucidation:
    Researchers utilized this compound to study the metabolic pathways involved in amino acid metabolism, providing insights into enzyme interactions that could lead to new therapeutic targets.

Comparison with Similar Compounds

Chlorophenyl Substitution Position

Compound Name CAS Number Substituent Position Melting Point (°C) Key Properties/Applications
(R)-3-Amino-3-(3-chlorophenyl)-propionic acid 273920-24-4 Meta N/A Chiral building block for peptides/drugs
3-Amino-3-(2-chlorophenyl)-propionic acid 239929 (PubChem) Ortho N/A Steric hindrance may limit receptor binding
3-Amino-3-(4-chlorophenyl)-propionic acid 19947-39-8 Para 243–245 Higher melting point; solid-phase synthesis

Key Insights :

  • Meta-chloro derivatives are preferred in asymmetric synthesis due to balanced steric and electronic effects.
  • Para-chloro analogs exhibit higher melting points, likely due to symmetrical crystal packing .

Enantiomeric Differences

Compound Name CAS Number Chirality Similarity Score* Applications
(R)-3-Amino-3-(3-chlorophenyl)-propionic acid 273920-24-4 R 1.00 Active pharmaceutical intermediates
(S)-3-Amino-3-(3-chlorophenyl)-propionic acid 740794-79-0 S 0.98 Potential divergent biological activity

Similarity Score : Calculated based on structural and functional group alignment .
Implications : Enantiomers share physical properties but differ in biological interactions (e.g., receptor binding).

Halogen and Functional Group Variations

Compound Name CAS Number Substituents Molecular Weight (g/mol) Applications
3-Amino-3-(2-fluoro-5-nitrophenyl)-propionic acid N/A Fluoro, nitro N/A Precursor for heterocyclic libraries
(R)-3-Amino-3-(3-pyridyl)-propionic acid 155050-17-2 Pyridyl (N-heterocycle) 166.18 Altered solubility; kinase inhibitors
Fmoc-(R)-3-Amino-3-(3-chlorophenyl)-propionic acid 511272-53-0 Fmoc-protected 421.87 Peptide synthesis (improved stability)

Key Observations :

  • Fluoro/nitro groups enhance reactivity in solid-phase synthesis for diversifying compound libraries .
  • Pyridyl substitution introduces hydrogen-bonding capability, altering solubility and target affinity .
  • Fmoc protection facilitates automated peptide synthesis by blocking the amino group .

Dichlorophenyl and Complex Derivatives

Compound Name CAS Number Substituents Purity (%) Key Properties
(R)-3-Amino-3-(2,4-dichlorophenyl)-propionic acid 778571-53-2 2,4-Dichloro 98 Increased lipophilicity
(R)-3-Amino-3-(3,4-difluorophenyl)-propionic acid 1260601-05-5 3,4-Difluoro 95 Enhanced metabolic stability

Impact of Multiple Halogens :

  • Dichloro analogs exhibit higher lipophilicity, improving membrane permeability .
  • Difluoro substitution reduces metabolic degradation, extending drug half-life .

Preparation Methods

Reaction Sequence and Conditions

  • Alkylation of Malonic Ester :
    Benzyl chloride derivatives react with diethyl malonate in ethanol under basic conditions (sodium ethoxide, 40–80°C). For 3-chlorophenyl variants, chlorobenzyl chloride (1 mol) reacts with diethyl malonate (1–10 mol) to yield 2-(3-benzyl chloride)diethyl malonate. The reaction achieves 95.8% yield after 2 hours at 40°C.

  • Saponification and Acidification :
    The alkylated malonic ester undergoes hydrolysis with aqueous sodium hydroxide, followed by acidification to produce 2-(3-chlorophenyl)propanedioic acid.

  • Decarboxylation :
    Thermal decarboxylation at 120–150°C eliminates CO₂, yielding 3-(3-chlorophenyl)propionic acid. Subsequent amination introduces the amino group via Strecker synthesis or reductive amination.

Key Data:

StepReagents/ConditionsYieldPurity
AlkylationNaOEt, EtOH, 40°C, 2h95.8%95.3%
SaponificationNaOH (3M), H₂O, 80°C, 4h89%98%
DecarboxylationH₂SO₄ (cat.), 140°C, 3h92%97%

Enantiomeric Resolution via Diastereomeric Salt Formation

Racemic mixtures of 3-amino-3-(3-chlorophenyl)propionic acid can be resolved using chiral acids. A U.S. patent (US6448228) details the use of L-tartaric acid for isolating the (R)-enantiomer:

Procedure:

  • Esterification :
    Racemic 3-amino-3-(3-chlorophenyl)propionic acid is treated with thionyl chloride in methanol to form the methyl ester. This step achieves 91% yield under reflux conditions.

  • Diastereomeric Salt Formation :
    The ester is combined with L-tartaric acid in ethanol, preferentially crystallizing the (R)-enantiomer-tartrate complex. Recrystallization from hot ethanol enhances enantiomeric excess (ee) to ≥98%.

  • Free Acid Liberation :
    The salt is basified with potassium carbonate, extracting the free (R)-CPP into ethyl acetate.

Optimization Insights:

  • Solvent Selection : Ethanol outperforms methanol in salt crystallization due to lower polarity.

  • Temperature Control : Slow cooling (0.5°C/min) during crystallization improves crystal size and purity.

Enzymatic Stereoisomeric Enrichment Using D-Threonine Aldolase

Enzymatic methods offer stereoselective advantages. A U.S. patent (US5346828) describes D-threonine aldolase-mediated resolution of threo-2-amino-3-hydroxy-3-phenylpropionic acids, adaptable to (R)-CPP:

Mechanism:

D-Threonine aldolase selectively cleaves the C2–C3 bond in the D-threo isomer, leaving the L-threo (or R-configuration) intact. For (R)-CPP synthesis:

  • Substrate Preparation :
    Racemic 3-amino-3-(3-chlorophenyl)propionic acid is incubated with the enzyme in phosphate buffer (pH 7.5, 40°C).

  • Reaction Monitoring :
    HPLC analysis confirms ≥85% ee after 60–70 minutes.

  • Product Isolation :
    The unresolved (R)-enantiomer is extracted using ion-exchange chromatography.

Advantages:

  • Sustainability : Enzymatic recycling reduces waste.

  • Scalability : Batch processes achieve kilogram-scale outputs.

Comparative Analysis of Synthetic Routes

MethodYield (Overall)Enantiomeric ExcessScalabilityCost Efficiency
Malonic Ester78%RacemicHighModerate
Diastereomeric Salt65%≥98% eeMediumHigh
Enzymatic Resolution55%85–98% eeLowLow

Key Findings :

  • The malonic ester route offers the highest yield but requires subsequent resolution.

  • Diastereomeric salt formation is optimal for small-scale, high-purity production.

  • Enzymatic methods, while eco-friendly, need further optimization for industrial adoption.

Q & A

Q. What are the established synthetic routes for preparing enantiomerically pure (R)-3-amino-3-(3-chlorophenyl)propionic acid?

Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. A common method is diastereomeric salt formation using resolving agents like (1R,2S)-(−)-ephedrine. For example, the N-Boc-protected precursor of the racemic mixture is treated with ephedrine, allowing selective crystallization of the (R)-enantiomer salt . Subsequent deprotection yields the pure (R)-form. Alternative routes include enzymatic resolution or chiral auxiliaries, but salt crystallization remains widely adopted due to scalability and cost-effectiveness.

Q. How can researchers confirm the enantiomeric purity of (R)-3-amino-3-(3-chlorophenyl)propionic acid?

Chiral HPLC or polarimetry are standard methods. Chiral stationary phases (e.g., cellulose- or amylose-derived columns) separate enantiomers based on stereospecific interactions. For quantitative analysis, coupling with mass spectrometry (LC-MS) ensures both purity and structural verification. Polarimetry measures optical rotation, with the (R)-enantiomer displaying a specific rotation distinct from the (S)-form. Cross-validation using X-ray crystallography of resolved salts (e.g., ephedrine complexes) provides additional confirmation .

Q. What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

Stability studies require:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp ~243–245°C for related chlorophenyl analogs) .
  • HPLC-UV/Vis : Monitor degradation products under varying pH, temperature, or light exposure.
  • NMR Spectroscopy : Track structural integrity, especially for sensitive groups like the amino and carboxylic acid moieties. Storage recommendations include inert atmospheres (N₂) and temperatures ≤−20°C to prevent racemization or hydrolysis .

Advanced Research Questions

Q. How do researchers address contradictory bioactivity data between (R)- and (S)-enantiomers in receptor-binding assays?

Contradictions often arise from stereospecific interactions. A systematic approach includes:

  • Dose-response curves : Compare EC₅₀/IC₅₀ values for each enantiomer.
  • Molecular docking simulations : Predict binding affinities to targets (e.g., enzymes or GPCRs) based on chiral conformations.
  • Radioligand displacement assays : Use tritiated analogs (e.g., [³H]-labeled derivatives) to quantify competitive binding . For example, β-tyrosine analogs exhibit enantiomer-dependent activity in antibiotic biosynthesis pathways, highlighting the need for stereochemical precision .

Q. What strategies optimize the synthesis of Boc-protected derivatives for peptide coupling applications?

Boc-protection of the amino group enhances solubility and prevents side reactions. Key steps:

  • Reagent selection : Use Boc₂O (di-tert-butyl dicarbonate) in a biphasic system (e.g., THF/water) with NaHCO₃ as a base.
  • Temperature control : Maintain 0–5°C to minimize racemization.
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures ensures >99% purity. Boc-(R)-3-amino-3-(4-chlorophenyl)propionic acid is a validated intermediate for solid-phase peptide synthesis .

Q. How can researchers mitigate instability of the 3-chlorophenyl moiety during long-term storage or reaction conditions?

Instability arises from hydrolysis or photodegradation. Mitigation strategies:

  • Light-sensitive storage : Amber vials or foil-wrapped containers.
  • Lyophilization : Freeze-drying under vacuum preserves crystallinity and reduces moisture-induced degradation.
  • Inert additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) in solution-phase studies. Safety data sheets recommend butyl rubber gloves and EN 166-compliant goggles during handling due to corrosive byproducts .

Methodological Considerations

Q. What are the best practices for incorporating this compound into in vitro enzymatic assays?

  • Solubility optimization : Use DMSO (≤1% v/v) or PBS (pH 7.4) with sonication.
  • Negative controls : Include enantiomerically pure (S)-form and racemic mixtures to rule out non-specific effects.
  • Activity assays : Couple with fluorogenic substrates (e.g., AMC-tagged peptides) for real-time kinetic monitoring .

Q. How to resolve discrepancies in reported melting points across literature sources?

Variations often stem from impurities or polymorphic forms. Reproduce measurements using:

  • Differential Scanning Calorimetry (DSC) : Provides precise phase transition data.
  • Recrystallization standardization : Use a single solvent system (e.g., ethanol/water) for consistency. For example, 3-amino-3-(4-chlorophenyl)propionic acid has a reported mp of 243–245°C, but deviations may indicate hydrate formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid
Reactant of Route 2
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

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